molecular formula C10H11BrN2O B13704301 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13704301
M. Wt: 255.11 g/mol
InChI Key: MJJYWDBJELMCJY-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the pyrrolidinone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidinone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-methyl-2-pyridyl)propan-1-amine
  • 1-(5-Bromo-3-methyl-2-pyridyl)-2-methylpropan-1-amine
  • (5-Bromo-3-methyl-2-pyridyl)-(1-piperidyl)methanone

Uniqueness

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the brominated pyridine ring and the pyrrolidinone group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-10(7)13-4-2-3-9(13)14/h5-6H,2-4H2,1H3

InChI Key

MJJYWDBJELMCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2=O)Br

Origin of Product

United States

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